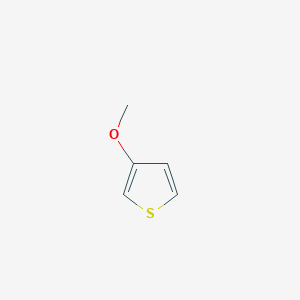

3-Methoxythiophene

概要

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 3-methoxythiophene has been studied through various spectroscopic techniques. Its structure is characterized by the presence of a thiophene ring with a methoxy functional group at the 3-position, which influences its electronic properties and reactivity. Spectroscopic analysis, including NMR and UV-Vis, provides insights into its structural characteristics and the effect of the methoxy group on the thiophene's electronic structure.

Chemical Reactions and Properties

3-Methoxythiophene undergoes a variety of chemical reactions that are typical of thiophene derivatives, such as electropolymerization, which can be used to synthesize polythiophenes with desirable electronic properties. The electropolymerization process can be tailored to produce poly(3-methoxythiophene) with specific properties by adjusting the electrolyte composition and polymerization conditions. This versatility enables the production of materials with applications in organic electronics and optoelectronics (M. Fall et al., 1998).

科学的研究の応用

Application 1: Electropolymerized Films

- Summary of Application: 3-Methoxythiophene is used to create electropolymerized films that naturally appear gold-like and possess lustrous green color tones . These films are formed even on nonplanar substrates due to the high throwing power specific to electrochemical methods .

- Methods of Application: The films are prepared by cyclic potential-sweep electropolymerization of 3-methoxythiophene . The polymerized products are characterized by different instrumentation techniques, which identified them as oligo(3-methoxythiophene) containing perchlorate and dodecyl sulfate anions .

- Results or Outcomes: The optical and structural analyses demonstrated that the films consisted of edge-on and face-on lamellar structures of the oligomers, and that the edge-on structures contributed to the development of the gold-like luster .

Application 2: Hybrid Nanocomposites

- Summary of Application: 3-Methoxythiophene is used to synthesize electrically conducting hybrid composites of poly (3-methoxythiophene) (PMOT) and nickel oxide (NiO) (PMOT-NiO) by chemical oxidative method . These composites have wide applications in the field of electrocatalysis, electrochemical super capacitors, sensors, smart microelectronics, photovoltaic cells, and light-emitting diodes .

- Methods of Application: The PMOT-NiO nanocomposites were synthesized by chemical oxidative method with their different proportions . The synthesized PMOT-NiO nanocomposites were characterized for optical, structural, and electrical analysis .

- Results or Outcomes: The room-temperature electrical conductivity was increased up to 4.2×10 −7 Ω/cm −1 with increase in the concentration of NiO content in PMOT-NiO hybrid composites .

Application 3: Multichromic Polymers

- Summary of Application: 3-Methoxythiophene is used in the synthesis of multichromic polymers containing alternating bi (3-Methoxythiophene) and triphenylamine based units with para-protective substituents . These polymers display reversible optical change in absorption or transmittance when a doping–dedoping process is performed .

- Methods of Application: Two novel triphenylamine-based thiophene derivative monomers were synthesized. The corresponding polymers were electrochemically synthesized and characterized by multiple test methods .

- Results or Outcomes: The electrochemical measurements and spectroelectrochemical analyses revealed that both of the two polymers had quasi-reversible redox behavior and multi-electrochromic properties .

Application 4: Development of Gold-Like Luster

- Summary of Application: 3-Methoxythiophene is used in the synthesis of oligo(3-methoxythiophene) doped with perchlorate ion, which exhibits a gold tone luster .

- Methods of Application: The interaction between the oligomer and solvent was identified as a dipole-dipole interaction, and several good solvents were found . The coating films were prepared using the coating solutions of the good solvents, and their optical, color, and structural properties were investigated .

- Results or Outcomes: The film with a higher luster and more intense yellowness was obtained when the solvent in which more π-dimers are formed was used for the coating solution .

Application 5: D-A Type Polymers

- Summary of Application: 3-Methoxythiophene has been used for the construction of D-A type polymers as the donor moiety . The resultant polymers were obtained with similar E g values with that of the similar structured polymers when 3,4-Ethylenedioxythiophene (EDOT) was used as the donor unit .

- Methods of Application: Two novel triphenylamine-based thiophene derivative monomers were successfully synthesized. The corresponding polymers were electrochemically synthesized and characterized by multiple test methods .

- Results or Outcomes: The two polymer films showed reversible electrochemical oxidation, excellent optical contrasts in NIR region (62% at 1070 nm for the first polymer, and 86% at 1255 nm for the second polymer), satisfactory coloration efficiencies and fast switching times .

Application 6: Solvent Interaction

- Summary of Application: 3-Methoxythiophene is used in the study of solvent interactions with oligo(3-methoxythiophene) doped with perchlorate ion . The coating films exhibited gold tone luster .

- Methods of Application: The interaction between the oligomer and solvent was identified as a dipole-dipole interaction, and several good solvents were found . The coating films were prepared using the coating solutions of the good solvents .

- Results or Outcomes: The film with a higher luster and more intense yellowness was obtained when the solvent in which more π-dimers are formed was used for the coating solution .

Safety And Hazards

3-Methoxythiophene is classified as a flammable liquid (Category 3) . It has a hazard statement of H226, indicating that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using explosion-proof electrical/ventilating/lighting equipment .

将来の方向性

The rubbing effect observed for oligo(3-methoxythiophene), i.e., the edge-on orientation effect, is expected to contribute to the development of new organic electronics . Future studies will focus on the effect of the chemical composition of the rubbing substrate on the molecular orientations of the resulting layers .

特性

IUPAC Name |

3-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSKGCVUDQRZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96299-24-0 | |

| Record name | Thiophene, 3-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96299-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40170014 | |

| Record name | Thiophene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxythiophene | |

CAS RN |

17573-92-1 | |

| Record name | 3-Methoxythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxythiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxy-thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

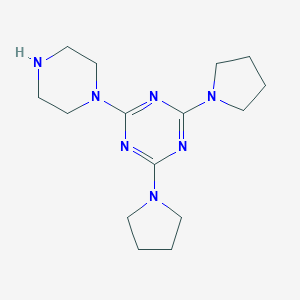

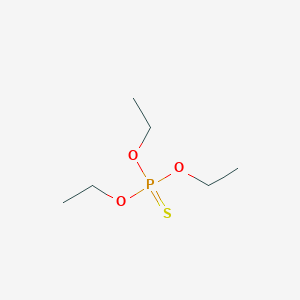

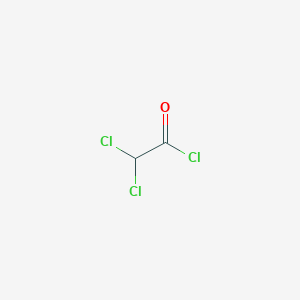

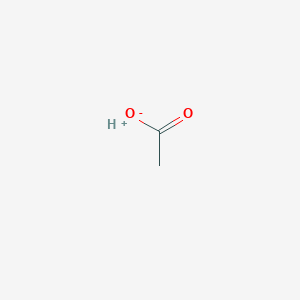

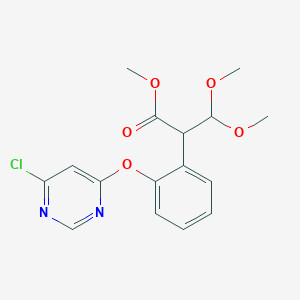

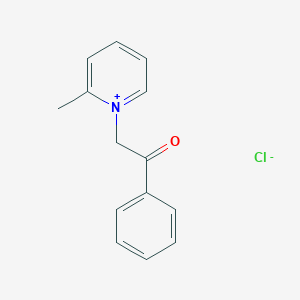

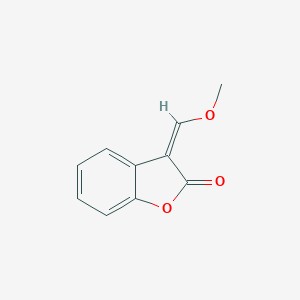

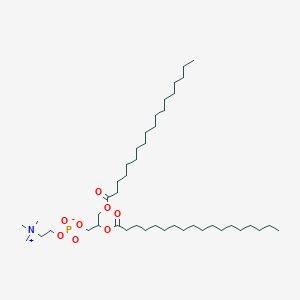

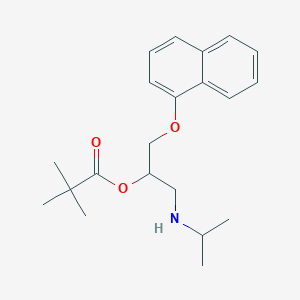

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)

![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)

![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)